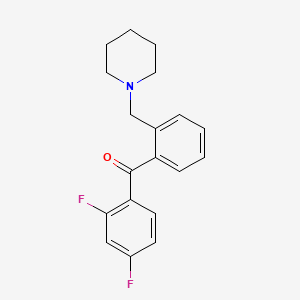

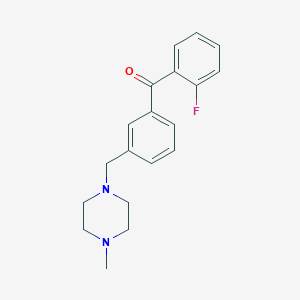

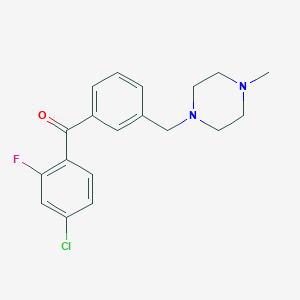

2,4-Difluoro-2'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-2'-piperidinomethyl benzophenone (DFBP) is an important organic compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 84-86°C and a boiling point of 166-168°C. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. DFBP is a derivative of benzophenone, which is a type of ketone that is used as a building block in organic synthesis. It can be used to synthesize a variety of organic compounds, including pharmaceuticals, fragrances, and dyes.

Applications De Recherche Scientifique

Thermal and Optical Studies : Karthik et al. (2021) studied a compound synthesized by substituting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with Dichloro-benzenesulfonylchloride. The study focused on the compound's thermal properties, structure, and optical characteristics, including X-ray diffraction studies and Hirshfeld surface analysis (Karthik et al., 2021).

Magnetic Properties in Hybrid Materials : Hu et al. (2009) utilized a derivative of benzophenone, benzophenone-2,4'-dicarboxylate, as a polytopic linker in creating laminar inorganic-organic hybrid materials. These materials displayed single-chain magnet behavior, highlighting the potential use of benzophenone derivatives in magnetic applications (Hu et al., 2009).

Photosensitisers in Polyethylene Degradation : Acosta et al. (1996) synthesized additives by substituting benzophenone, exploring their use as photosensitisers for controlling the thermal and photo-oxidation of polyolefins. This research has implications for polymer degradation and recycling processes (Acosta et al., 1996).

Extraction and Preconcentration in Analytical Chemistry : Li et al. (2015) investigated the use of a metal-organic framework, MIL-101, for extracting benzophenone derivatives from samples, demonstrating the role of these compounds in advanced material-based extraction methods in analytical chemistry (Li et al., 2015).

Photochemistry in Biological and Material Science : Dormán et al. (2016) explored the photochemical properties of benzophenone, highlighting its applications in biological chemistry, bioorganic chemistry, and material science. This study emphasized the versatility of benzophenone photophores in various scientific fields (Dormán et al., 2016).

Antimicrobial Activity : Mallesha and Mohana (2014) synthesized new derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and evaluated their in vitro antibacterial and antifungal activities. This research demonstrates the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Water Treatment and Environmental Concerns : Yang and Ying (2013) investigated the oxidation of benzophenone-3 by aqueous ferrate(VI), a study relevant to understanding the environmental impact and removal methods for benzophenone derivatives in water treatment processes (Yang & Ying, 2013).

Propriétés

IUPAC Name |

(2,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATOVUMEHYHWOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643616 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-75-6 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)